molecular formula C10H6BrN3S B12934518 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-73-8

6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12934518
CAS No.: 947534-73-8
M. Wt: 280.15 g/mol
InChI Key: AFSNJAXCACQWAN-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Formation of additional rings through reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the bromine atom on the phenyl ring, which can significantly impact its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited in various applications .

Properties

CAS No.

947534-73-8

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

6-(3-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6BrN3S/c11-8-3-1-2-7(4-8)9-5-14-6-12-15-10(14)13-9/h1-6H

InChI Key

AFSNJAXCACQWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=NSC3=N2

Origin of Product

United States

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